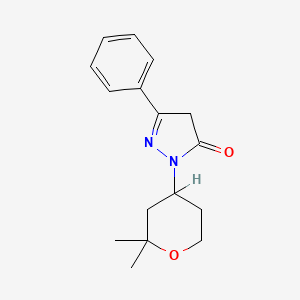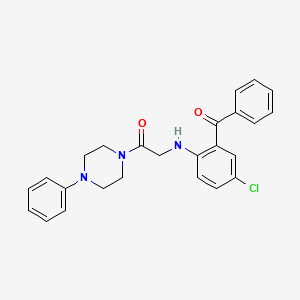![molecular formula C17H19N3O3S3 B1649720 2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide CAS No. 1038080-14-6](/img/structure/B1649720.png)
2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-{spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-yl}acetamide is a complex organic compound featuring a thiadiazole ring and a spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-{spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-yl}acetamide typically involves multiple steps. One common approach starts with the preparation of the thiadiazole ring, followed by the introduction of the ethylsulfanyl group. The spirocyclic structure is then formed through a series of cyclization reactions. The final step involves the acylation of the intermediate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-{spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like thiols and amines. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the sulfur atoms .
科学的研究の応用
2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-{spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability
作用機序
The mechanism of action of 2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-{spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-yl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, while the spirocyclic structure provides stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
- **2-{[4-Propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-yl)acetamide
- **2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
Uniqueness
What sets 2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-{spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-yl}acetamide apart is its combination of a thiadiazole ring and a spirocyclic structure. This unique arrangement provides distinct chemical properties and biological activities, making it a valuable compound for research and development .
特性
CAS番号 |
1038080-14-6 |
|---|---|
分子式 |
C17H19N3O3S3 |
分子量 |
409.6 |
IUPAC名 |
2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide |
InChI |
InChI=1S/C17H19N3O3S3/c1-2-24-15-19-20-16(26-15)25-10-14(21)18-11-5-6-12-13(9-11)23-17(22-12)7-3-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,18,21) |
InChIキー |
ITFCFBHWIYJKRN-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OC4(O3)CCCC4 |
正規SMILES |
CCSC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OC4(O3)CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Benzoic acid, 4-[(3-oxo-1,3-diphenylpropyl)amino]-, ethyl ester](/img/structure/B1649645.png)
![N-(2-chlorophenyl)-4-(3-ethoxyphenyl)-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1649649.png)
![N-(2-ethylphenyl)-4-isopropyl-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1649651.png)
![N-cyclohexyl-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B1649652.png)



